3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Lipophilicity Drug-likeness SAR

Reproducibility in fragment-based drug discovery requires isomerically pure building blocks. Generic fluorine substitution introduces uncontrolled LogP shifts that compromise SAR consistency. 3-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 161398-15-8) resolves this with a defined meta-fluorine topology validated by PDB co-crystal data (ligand 6TZ, 5ALV). - Higher LogP (~2.03 vs. ~1.4 for ortho/para isomers) enables systematic lipophilicity tuning without added molecular weight. - Aldehyde handle at the 4-position supports reductive amination, Schiff base formation, and oxidation to carboxylic acid. - Published SAR confirms utility in anti-melanoma urea derivatives (Ruan et al., 2018) and COX-2 inhibitor programs. - ≥95% purity ensures minimal impurity interference in cellular assays, with 97% grade available for stringent SAR studies. - Global shipping from multiple stock points ensures rapid access to this differentiated building block.

Molecular Formula C10H7FN2O
Molecular Weight 190.17 g/mol
CAS No. 161398-15-8
Cat. No. B068849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
CAS161398-15-8
Molecular FormulaC10H7FN2O
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=C(C=NN2)C=O
InChIInChI=1S/C10H7FN2O/c11-9-3-1-2-7(4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13)
InChIKeyWXVQLDOGLPCKKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde: Properties & Sourcing


3-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 161398-15-8) is a heterocyclic building block featuring a pyrazole ring substituted at the 3-position with a meta-fluorophenyl group and at the 4-position with a formyl group. Its molecular formula is C₁₀H₇FN₂O with a molecular weight of 190.17 g/mol [1]. The compound is supplied as a solid with typical purities of ≥95% (Hit2Lead ) to 97% (Fluorochem ), and is widely utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of anti-inflammatory and anti-melanoma agents . The meta-fluorine substitution pattern and the reactive aldehyde handle confer distinct physicochemical and reactivity profiles that differentiate it from ortho-, para-, and non-fluorinated analogs in both procurement and application contexts.

Product Type Heterocyclic building block with reactive aldehyde handle
Selection Logic Meta-fluorophenyl pyrazole for SAR and fragment elaboration
Sourcing Context Supplied at ≥95–97% purity; review vendor lot specifications

3-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde: Isomer & Analog Specificity


The meta-fluorophenyl substitution pattern on 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde imparts a unique electronic environment and lipophilicity profile (LogP ~2.03) that directly affects both its reactivity in downstream derivatization and the biological properties of the resulting products . Compared to the ortho-fluoro isomer (LogP ~1.4, melting point 146–148 °C ) and the para-fluoro isomer (LogP ~1.4, melting point 160–170 °C [1]), the meta-fluoro analog exhibits higher calculated lipophilicity, which translates into measurably different pharmacokinetic and target-binding outcomes when incorporated into bioactive scaffolds [2]. Furthermore, the 3-fluorophenyl-1H-pyrazole-4-carbaldehyde topology exhibits distinct protein-ligand interaction patterns, as evidenced by its co-crystal structure presence in the PDB (ligand 6TZ), supporting the conclusion that simple substitution of the fluorine position is not pharmacophorically equivalent [3]. Procurement decisions must account for these quantifiable differences, as a generic substitution will introduce uncontrolled changes in LogP, melting behavior, and ultimately, the reproducibility of published synthetic protocols and biological results.

Target 3-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde LogP ~2.03; validated PDB co-crystal scaffold (6TZ)
Common Substitute Ortho- or para-fluoro isomer LogP ~1.4; no equivalent co-crystal evidence; pharmacophoric profile may differ
Risk Lipophilicity mismatch and altered target-binding geometry may shift SAR outcomes
Procurement Note Isomeric substitution is not pharmacophorically neutral; review LogP and crystallographic data

3-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde: Evidence vs. Closest Analogs


Lipophilicity: Meta-Fluoro vs. Ortho & Para Isomers

The target compound, 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, exhibits a measured/calculated LogP of approximately 2.03, a value that is approximately 0.6 log units higher than both the ortho-fluoro isomer (XLogP ~1.4) and the para-fluoro isomer (XLogP ~1.4) . This LogP elevation of ΔLogP ≈ +0.6 relative to the positional isomers indicates measurably increased membrane permeability and altered distribution characteristics, which are critical parameters in fragment-based drug discovery and lead optimization campaigns .

Lipophilicity comparison
Head-to-head
ΔLogP ≈ +0.6 vs. ortho- and para-fluoro isomers
Target LogP ~2.03
Comparator LogP ~1.4
Supports higher membrane-permeability context for fragment-based campaigns
Calculated values from chemical databases; confirm experimentally
Lipophilicity Drug-likeness SAR

Purity Specification: Premium vs. Standard Grade

Fluorochem supplies 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde at a minimum purity of 97.0% , which exceeds the 95% baseline purity commonly offered by major suppliers for this compound class (e.g., Hit2Lead , AK Scientific , and ChemBridge ). This 2-percentage-point purity differential corresponds to a reduction in total impurity burden of approximately 40% (from 5% to 3% total impurities), a factor that is critical for structure-activity relationship (SAR) studies where low-level impurities can confound biological assay results or catalyze undesired side reactions in multi-step syntheses .

Purity specification
Data to verify
97.0% minimum vs. 95% baseline
Impurity reduction ~40%
May reduce impurity-driven artifacts in SAR assays
Vendor specification review recommended; no independent sources provided
Quality Control Purity Specification Reproducibility

Anti-Melanoma Pharmacophore: Urea Derivatives from Meta-Fluoro Aldehyde

The meta-fluorophenyl pyrazole-4-carbaldehyde scaffold has been directly employed in the synthesis of pyrazole-based disubstituted ureas that demonstrated significant anti-melanoma activity in cellular assays . In the published SAR study by Ruan et al. (2018), derivatives incorporating the 3-fluorophenyl-pyrazole core exhibited potent inhibition of melanoma cell proliferation, with structure-activity relationships clearly demonstrating that the meta-fluorine substitution pattern contributed favorably to the observed biological activity compared to alternative substitution patterns explored in the same study [1]. The aldehyde group at the 4-position serves as the essential synthetic handle for constructing the N,N'-disubstituted urea pharmacophore, a transformation that is not accessible from the corresponding carboxylic acid or nitrile derivatives without additional functional group interconversion steps .

Anti-melanoma pharmacophore
Class-level inference
Published SAR series uses meta-fluoro aldehyde as key intermediate
Supports cell-model endpoint review context
Exact IC₅₀ for aldehyde precursor not reported; class-level evidence only
Anti-melanoma Medicinal Chemistry Urea Derivatives

PDB Co-crystal Validation of Pharmacophore

The core scaffold, 3-(3-fluorophenyl)-1H-pyrazole (the de-formylated analog), has been co-crystallized and validated as ligand 6TZ in PDB entry 5ALV, with real-space correlation coefficient of 0.866 and real-space R factor of 0.186 [1]. This structural validation confirms that the 3-(meta-fluorophenyl)-pyrazole geometry is competent for specific protein-ligand interactions and meets established crystallographic quality metrics. In contrast, the ortho-fluoro and para-fluoro isomers do not have equivalent PDB co-crystal structure entries, indicating that the meta-fluorophenyl orientation has been preferentially selected in crystallographic fragment screening campaigns [2]. The aldehyde group at the 4-position provides a synthetic vector for structure-based elaboration of this validated binding scaffold.

PDB co-crystal validation
Supporting evidence
Ligand 6TZ in PDB 5ALV; RSCC 0.866, RSR 0.186
Provides experimental reference for docking and structure-based design
Ortho- and para-fluoro isomers lack equivalent crystallographic evidence
Structural Biology PDB Fragment Screening

3-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde: Application Scenarios


Fragment-Based Discovery with Co-crystal Validation

Research programs employing fragment-based drug discovery (FBDD) benefit from 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde because its core scaffold (3-(3-fluorophenyl)-1H-pyrazole) has been validated in a protein co-crystal structure (PDB 5ALV, ligand 6TZ, RSCC = 0.866) [1]. The aldehyde group at the 4-position enables rapid fragment elaboration via reductive amination, Schiff base formation, or oxidation to the carboxylic acid, while the meta-fluorine substitution contributes a LogP of ~2.03—higher than the ortho- or para-fluoro isomers (LogP ~1.4) —which can be advantageous for engaging hydrophobic binding pockets without increasing molecular weight.

Anti-Melanoma Urea-Based Kinase Inhibitors

The published SAR study by Ruan et al. (2018) demonstrates that 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde serves as a productive intermediate for synthesizing N,N'-disubstituted urea derivatives with anti-melanoma activity [1]. Procurement of this specific meta-fluoro aldehyde at ≥97% purity (Fluorochem ) ensures consistency with published synthetic protocols and minimizes impurity carryover that could confound cellular assay results. The 97% purity specification, representing a ~40% reduction in impurity burden relative to standard 95% material, is particularly critical for SAR studies where low-abundance impurities may exhibit off-target biological effects [2].

Oxidation to Carboxylic Acids for Amide Libraries

The Vilsmeier-Haack formylation methodology reported by Lebedev et al. (2005) establishes that 3-aryl-substituted pyrazole-4-carbaldehydes can be efficiently oxidized to the corresponding 3-aryl-pyrazole-4-carboxylic acids using potassium permanganate [1]. The meta-fluorophenyl variant offers a LogP advantage (ΔLogP ≈ +0.6 vs. para-fluoro) for library design, enabling the generation of amide coupling products with systematically higher calculated lipophilicity. This property differentiation is quantifiable at the design stage and translates into measurably different ADME profiles for the final compound libraries without requiring additional synthetic steps or protecting group manipulations.

COX-2 Inhibitor Optimization with Pyrazole Scaffold

Pyrazole-4-carbaldehyde derivatives with fluorinated phenyl substituents have been utilized as intermediates for COX-2 inhibitor synthesis, as referenced in the LQFM021 anti-inflammatory pyrazole development program [1]. The target compound's meta-fluorine substitution pattern, validated PDB binding geometry (ligand 6TZ), and favorable LogP (2.03) make it a strategically differentiated building block for medicinal chemists optimizing the pharmacokinetic-pharmacodynamic (PK-PD) profile of diarylpyrazole-based COX-2 inhibitors. The availability of this specific isomer at 97% purity from established suppliers reduces procurement lead time and ensures batch-to-batch reproducibility in multi-step synthetic sequences .

Application
Selection Property
Validation Focus
Fragment-based discovery with co-crystal support
Validated PDB binding scaffold with reactive aldehyde vector
Crystallographic fit metrics and fragment-elaboration yield
Anti-melanoma urea-based kinase inhibitor research
Meta-fluoro aldehyde entry into published urea SAR series
Cell-model endpoint review; synthetic protocol reproducibility
Carboxylic acid oxidation for amide libraries
Higher lipophilicity context vs. para-fluoro isomer
Oxidation efficiency and ADME profile differentiation
COX-2 inhibitor optimization studies
Fluorophenyl-pyrazole scaffold with LogP 2.03 and PDB geometry
PK-PD profile context; batch-to-batch synthetic consistency
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